![molecular formula C7H16N4O4 B2500268 Acetic acid;2-[(E)-ethylideneamino]guanidine CAS No. 2413937-22-9](/img/structure/B2500268.png)
Acetic acid;2-[(E)-ethylideneamino]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycocyamine is a metabolite of glycine in which the amino group has been converted into a guanidine by guanylation (transfer of a guanidine group from arginine). In vertebrate organisms, it is then transformed into creatine by methylation . It is used as a supplement and as a feed additive in poultry farming .
Synthesis Analysis
Glycocyamine is formed in the mammalian organism primarily in the kidneys by transferring the guanidine group of L-arginine by the enzyme L-Arg:Gly-amidinotransferase (AGAT) to the amino acid glycine . Guanidinoacetic acid was first prepared in 1861 by Adolph Strecker by reaction of cyanamide with glycine in aqueous solution .Molecular Structure Analysis
The molecular structure of glycocyamine is C3H7N3O2. It is a white crystal with an odorless smell . The molecule consists of two functionalities: aminal and imine .Chemical Reactions Analysis
Under most usually applied reversed-phase separation conditions, these acids are ionized and show little or no retention . The application of ion suppression chromatography (ISC) is a convenient and straightforward approach to increase retention and selectivity .Physical And Chemical Properties Analysis
Glycocyamine has a molar mass of 117.108 g·mol −1. It has a melting point of 300 °C (572 °F; 573 K). Its log P is -1.11, and its acidity (pKa) is 3.414 .Aplicaciones Científicas De Investigación
Growth Performance Enhancement in Broilers
Guanidino acetic acid (GAA) has been studied as a dietary supplement for broiler chickens. Research shows that GAA supplementation improves growth performance, including final live weight and daily body weight gain. It also enhances the gain-to-feed ratio, which is crucial for efficient feed utilization. Additionally, GAA positively impacts muscle development, increasing thigh muscle pH value and fiber diameter. These effects contribute to better overall growth in broilers .
Meat Quality Improvement
GAA supplementation has implications for meat quality. When added to broiler diets, it reduces undesirable meat characteristics. Specifically, it decreases drip loss, cooking loss, shear force value, hardness, gumminess, and chewiness of thigh meat. These improvements enhance the sensory attributes and market value of broiler meat .
Small Intestine Development
GAA plays a role in small intestine development. In broilers, increasing GAA supplementation leads to better duodenal, jejunal, and ileal villus height and width. The ratio of villus height to crypt depth also increases, indicating improved intestinal absorptive capacity. This effect contributes to enhanced nutrient absorption and overall health in broilers .
Rumen Fermentation and Antioxidant Capacity in Livestock
Studies have explored GAA’s impact on rumen fermentation and antioxidant capacity. While most research focuses on broilers, there’s evidence that GAA can benefit other livestock as well. Coated GAA (CGAA) and uncoated GAA (UGAA) have been compared. Although specific results vary, GAA supplementation generally improves nutrient utilization and antioxidant status in ruminants .
Response in Rapid-Growing Lambs
In lambs, GAA response depends on forage type. A study with small-tailed Han lambs found that GAA supplementation yielded positive effects during a 120-day feeding experiment. Researchers observed changes in growth, nutrient utilization, and metabolic processes. Further investigation is needed to understand the mechanisms underlying these effects .
Creatine Precursor and Energy Metabolism
As a precursor of creatine, GAA contributes to energy metabolism. It is formed from arginine and glycine and plays a vital role in vertebrate tissues. GAA is synthesized mainly in the kidney and transported to the liver via blood circulation. Its involvement in creatine synthesis makes it relevant for athletic performance and overall energy balance .
Effects of dietary supplementation of guanidino acetic acid on growth performance, thigh meat quality, and development of small intestine in Partridge-Shank broilers Dietary Guanidine Acetic Acid Improves Rumen Fermentation, Antioxidant Capacity, and Microflora Composition in Livestock Dietary Guanidine Acetic Acid Addition in Rapid-Growing Lambs Depending on Forage Type
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Guanidino acetic acid (GAA), also referred to as glycoamine, guanidino acetic acid or guanidinoacetate, is an important metabolic intermediary product in vertebrate animal tissues that plays a key role in energy metabolism as a precursor of creatine . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
Propiedades
IUPAC Name |
acetic acid;2-[(E)-ethylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4.2C2H4O2/c1-2-6-7-3(4)5;2*1-2(3)4/h2H,1H3,(H4,4,5,7);2*1H3,(H,3,4)/b6-2+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWRIPXFBGCPRD-UKBMIWHLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN=C(N)N.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N=C(N)N.CC(=O)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;2-[(E)-ethylideneamino]guanidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)
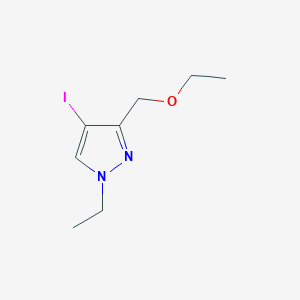
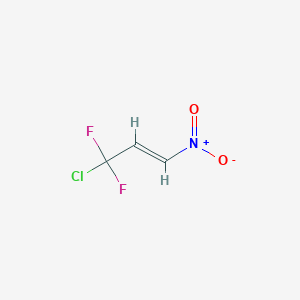
![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)
![N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2500192.png)
![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)
![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)
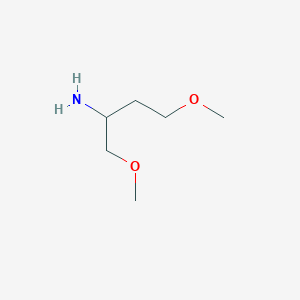
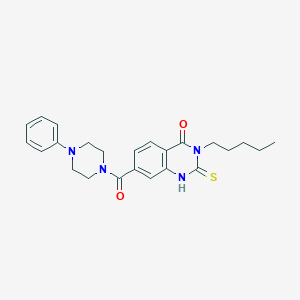
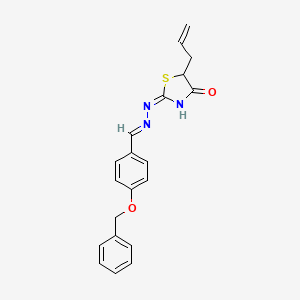
amino}acetamide](/img/structure/B2500201.png)
![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

